Prazosinamine

Aqueous solubility Perfused tissue pharmacology α1-Adrenoceptor

Prazosinamine (CAS 109679-41-6) is a synthetic quinazoline derivative and structural analog of prazosin, classified as a selective α1-adrenoceptor (α1-AR) antagonist. First reported in 1987, it was designed to retain the α1-specificity of prazosin while overcoming its poor aqueous solubility.

Molecular Formula C20H30N6O3
Molecular Weight 402.5 g/mol
CAS No. 109679-41-6
Cat. No. B009365
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePrazosinamine
CAS109679-41-6
Synonyms1-(4'-amino-6',7'-dimethoxyquinazolin-2'-yl)-4-(6''-aminohexanoyl)piperazine
prazosinamine
prazosinamine hydrochloride
Molecular FormulaC20H30N6O3
Molecular Weight402.5 g/mol
Structural Identifiers
SMILESCOC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)CCCCCN)N)OC
InChIInChI=1S/C20H30N6O3/c1-28-16-12-14-15(13-17(16)29-2)23-20(24-19(14)22)26-10-8-25(9-11-26)18(27)6-4-3-5-7-21/h12-13H,3-11,21H2,1-2H3,(H2,22,23,24)
InChIKeyPUMFFOCDLOJMBP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Prazosinamine (CAS 109679-41-6): Quinazoline α1-Adrenoceptor Antagonist with Enhanced Aqueous Solubility and Rapid Reversibility


Prazosinamine (CAS 109679-41-6) is a synthetic quinazoline derivative and structural analog of prazosin, classified as a selective α1-adrenoceptor (α1-AR) antagonist [1]. First reported in 1987, it was designed to retain the α1-specificity of prazosin while overcoming its poor aqueous solubility [2]. The molecular formula is C20H30N6O3 with a molecular weight of 402.5 g/mol, featuring a 6-aminohexanoyl side chain in place of the furoyl moiety of prazosin [3]. This modification introduces a terminal primary amine that confers substantially increased water solubility (~1,000-fold greater than prazosin) and enables facile covalent conjugation to other ligands [1].

Why Prazosinamine Cannot Be Replaced by Generic Prazosin, Terazosin, or Doxazosin in Perfused-Tissue and Conjugation Studies


Prazosinamine occupies a distinct functional niche that prevents substitution by commercial α1-antagonists. Prazosin base has an intrinsic aqueous solubility of only 3.2 μg/mL at 25°C, necessitating organic co-solvents or acidic conditions that can compromise tissue viability and receptor integrity in perfusion experiments [1]. Although terazosin hydrochloride achieves water solubility of ~25-30 mg/mL—roughly 25-fold greater than prazosin—it still falls approximately 40-fold short of the ~3 orders-of-magnitude solubility gain exhibited by prazosinamine hydrochloride . More critically, neither prazosin, terazosin, doxazosin, nor alfuzosin possesses a terminal primary amine handle for covalent coupling to solid supports, fluorophores, or drug-delivery matrices, making them unsuitable for the molecular conjugation applications uniquely enabled by prazosinamine's 6-aminohexanoyl extension [2]. Additionally, the rapid onset and washout kinetics (reversal within seconds of terminating infusion) demonstrated by prazosinamine in perfused liver are not matched by clinically used α1-antagonists, which exhibit slower dissociation and persistent tissue accumulation [2]. These three orthogonal differentiation axes—solubility, conjugability, and kinetic reversibility—collectively mean that no in-class analog can serve as a functionally equivalent replacement.

Quantitative Differentiation Evidence for Prazosinamine Against Prazosin and In-Class α1-Antagonists


Aqueous Solubility: ~1,000-Fold Improvement Over Prazosin Base

Prazosinamine hydrochloride exhibits aqueous solubility approximately three orders of magnitude (~1,000-fold) greater than that of prazosin base, as directly reported in the original characterization [1]. Published prazosin intrinsic aqueous solubility is 3.2 μg/mL at 25°C [2], placing prazosinamine hydrochloride solubility in the low mg/mL range—practical for direct dissolution in physiological buffers without organic co-solvents. By comparison, terazosin hydrochloride achieves water solubility of ~25-30 mg/mL (approximately 25-fold greater than prazosin) , while doxazosin mesylate is only slightly soluble in water (0.8% w/v at 25°C) [3]. No other quinazoline α1-antagonist approaches the 1,000-fold solubility enhancement of prazosinamine.

Aqueous solubility Perfused tissue pharmacology α1-Adrenoceptor

Functional α1-Adrenoceptor Antagonism: Equipotent to Prazosin in Perfused Rat Liver

In the perfused rat liver model measuring phenylephrine-induced Ca2+ efflux via Ca2+-selective electrode, prazosinamine was demonstrated to be as effective as prazosin in inhibiting the agonist response [1]. Maximal inhibition was achieved at 150 nM prazosinamine, and half-maximal inhibition (IC50) was 25 nM [1]. This equipotency demonstrates that the structural modification (replacement of the furoyl group with a 6-aminohexanoyl chain) preserves functional α1-AR antagonism while delivering the solubility and coupling advantages. Direct head-to-head comparison in the same experimental system eliminates inter-laboratory variability that hampers cross-study comparisons of other α1-antagonists.

Calcium mobilization Functional antagonism Perfused liver

Rapid Reversibility: Perfusate Washout Within Seconds Versus Protracted Prazosin Offset

Prazosinamine's antagonistic effects are described as 'rapid in onset' and 'reversed within seconds of terminating its infusion into the liver' [1]. In contrast, prazosin is known to exhibit slower dissociation from α1-ARs, with persistent hypotensive effects lasting up to 10 hours clinically, and accumulation in tissues contributing to prolonged pharmacodynamics [2]. While quantitative koff values for prazosinamine have not been determined, the qualitative description of a washout time on the order of seconds represents a dramatic kinetic advantage for experimental designs requiring repeated drug challenges, paired control/antagonist protocols, or within-subject dose-response curves in the same tissue preparation.

Receptor kinetics Washout reversibility Perfused organ pharmacology

Molecular Conjugation via Primary Amine Handle: Enabling Capability Absent in All Commercial α1-Antagonists

The terminal primary amine of prazosinamine's 6-aminohexanoyl side chain provides a functional handle for covalent coupling to other molecules via standard amine-reactive chemistry (e.g., NHS esters, isothiocyanates, CDI activation) [1]. No clinically approved α1-antagonist—including prazosin, terazosin, doxazosin, and alfuzosin—possesses a free primary amine suitable for conjugation without disrupting receptor-binding pharmacophore elements. Prazosin's furoyl carbonyl and terazosin's tetrahydrofuroyl moiety lack reactive handles; doxazosin and alfuzosin similarly offer only secondary/tertiary amines within the piperazine or diaminopropane core, which are integral to receptor binding and cannot be derivatized without loss of affinity. The ability to couple prazosinamine to solid supports (affinity chromatography), fluorophores (fluorescent probes), biotin (pull-down assays), or biodegradable polymers enables applications that are structurally impossible with the parent drug class [1].

Covalent conjugation Ligand coupling Affinity probe development

Physicochemical Profile Differentiation: Rotatable Bonds and Conformational Flexibility

Prazosinamine contains 8 rotatable bonds compared to 4 rotatable bonds for prazosin, a 2-fold increase that reflects the flexible 6-aminohexanoyl linker [1]. The XLogP3 of 1.0 for prazosinamine is lower than prazosin's XLogP of 1.46 [REFS-1, REFS-2], consistent with the introduction of a polar primary amine and reduced aromatic character. Among in-class comparators, terazosin has a logP of ~0.55–1.0 and 5 rotatable bonds; doxazosin has a logP of ~0.6 and 6 rotatable bonds; alfuzosin has a logP of ~1.0 and 8 rotatable bonds [3]. While alfuzosin matches prazosinamine in rotatable bond count, it lacks the terminal primary amine for conjugation. The combination of moderate lipophilicity (XLogP3 ~1) with extended conformational flexibility (8 rotatable bonds) and a terminal conjugation handle constitutes a unique physicochemical profile within the quinazoline α1-antagonist class.

Physicochemical properties Ligand flexibility Structure-activity relationship

Optimal Research and Development Application Scenarios for Prazosinamine (CAS 109679-41-6)


Perfused Organ and Tissue Pharmacology Requiring Aqueous-Compatible α1-Blockade

Prazosinamine is uniquely suited for isolated perfused organ studies (liver, heart, kidney, mesenteric bed) where organic co-solvents must be avoided. Its ~1,000-fold aqueous solubility advantage over prazosin [1] allows direct dissolution in physiological saline or Krebs-Henseleit buffer at therapeutically relevant concentrations (25–150 nM range). When combined with its rapid reversibility—antagonism reversed within seconds of terminating infusion—researchers can execute within-preparation dose-response experiments that would be impossible with prazosin's slow washout kinetics [1]. This directly reduces animal usage and inter-preparation variability.

Affinity Chromatography Matrix and Solid-Support Immobilization for Receptor Purification

The terminal primary amine of prazosinamine enables covalent immobilization onto NHS-activated Sepharose, epoxy-activated agarose, or other amine-reactive solid supports, creating α1-AR-specific affinity chromatography resins [1]. No commercial α1-antagonist—prazosin, terazosin, doxazosin, or alfuzosin—offers a chemically accessible functional group for such immobilization without disrupting the receptor-binding pharmacophore. This application is critical for purifying α1-adrenoceptor subtypes from tissue lysates for structural biology (cryo-EM, X-ray crystallography) and proteomics studies.

Fluorescent and Biotinylated Probe Development for α1-Adrenoceptor Imaging and Pull-Down Assays

Prazosinamine's primary amine enables straightforward conjugation to fluorophores (FITC, Alexa Fluor dyes, BODIPY), biotin, or photoaffinity labels via standard amine-reactive chemistry [1]. These probes can be used for fluorescence microscopy localization of α1-ARs in live or fixed cells, flow-cytometric receptor quantification, and streptavidin-biotin pull-down assays for receptor interactome analysis. The preserved α1-AR potency (equipotent to prazosin at 25–150 nM in functional assays) ensures that conjugated probes retain target-binding competence at concentrations achievable in imaging and biochemical assays [1].

Polymer-Drug Conjugate and Implantable Delivery System Development

The conjugation-ready primary amine of prazosinamine facilitates covalent incorporation into biodegradable polymer matrices (e.g., PLGA, poly-α-amino acids) via urethane or amide bond formation, enabling sustained-release implantable delivery systems for α1-AR antagonists [1]. This capability leverages precedents established for prazosin-polymer conjugates, but with the advantage that prazosinamine was explicitly designed with a flexible linker that preserves receptor-binding affinity after coupling [1]. The 8 rotatable bonds of the linker provide conformational freedom to optimize presentation of the quinazoline pharmacophore to the receptor binding pocket even when tethered to a macromolecular carrier.

Quote Request

Request a Quote for Prazosinamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.